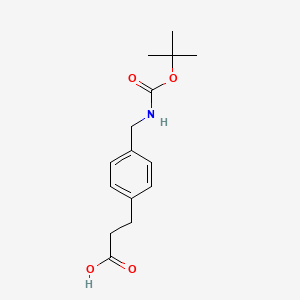

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

Description

Properties

IUPAC Name |

3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12-6-4-11(5-7-12)8-9-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUMJMFHSOBLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624343 | |

| Record name | 3-(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132691-45-3 | |

| Record name | 4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132691-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of the Amino Group

- Reagents : Di-tert-butyl dicarbonate (Boc2O) is commonly used for the protection of the amino group.

- Conditions : The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the Boc-protected amine.

- Mechanism : The amino group reacts with Boc2O to form the Boc-protected derivative while releasing carbon dioxide.

Alkylation

- Reagents : The Boc-protected amine is alkylated using halogenated propanoic acid derivatives.

- Conditions : Typical solvents include polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction temperatures can vary from room temperature to elevated temperatures depending on the reactivity of the alkylating agent.

- Outcome : This step introduces the propanoic acid moiety into the molecule.

Purification

- Techniques : The final product is purified through recrystallization or chromatography (e.g., silica gel column chromatography).

- Importance : Purification is crucial to achieve high purity levels necessary for subsequent applications, particularly in pharmaceutical contexts.

In industrial settings, continuous flow reactors may be employed for scaling up the synthesis of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid. These reactors allow for:

- Enhanced Control : Precise control over reaction conditions such as temperature and pressure.

- Higher Yields : Improved efficiency compared to traditional batch processes.

Types of Reactions

The compound can undergo various chemical transformations:

Deprotection : The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), yielding the free amine.

Substitution Reactions : The compound may participate in nucleophilic substitution reactions where it acts as a nucleophile.

Oxidation/Reduction : Depending on functional groups present, it can also engage in oxidation or reduction reactions.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Deprotection | Trifluoroacetic acid | Acidic conditions |

| Substitution | Alkyl halides or sulfonates | Varies with nucleophile |

| Oxidation | Potassium permanganate | Basic or neutral conditions |

Research has demonstrated that structural modifications can significantly affect bioactivity, particularly in enzyme inhibition studies. For instance:

Modifying substituents on the phenyl ring can influence binding affinity and selectivity in biological assays.

Computational docking studies have been employed to predict binding modes and correlate them with experimental data.

Analytical Techniques for Purity Assessment

To ensure purity and structural integrity, several analytical methods are utilized:

High-performance liquid chromatography (HPLC) : Used for assessing purity levels.

Nuclear magnetic resonance (NMR) spectroscopy : Confirms structural features such as the presence of the Boc group and carboxylic acid functionality.

Mass spectrometry (MS) : Validates molecular weight and confirms identity.

Chemical Reactions Analysis

Types of Reactions

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Substitution: Alkyl halides or sulfonates are typical reagents for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products Formed

Deprotection: The major product is the free amine.

Substitution: The major products depend on the specific alkylating agent used.

Oxidation: The major products are oxidized derivatives of the original compound.

Scientific Research Applications

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, such as enzyme catalysis and protein synthesis .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring's substituents significantly influence electronic properties, solubility, and bioactivity. Key analogs include:

Key Observations :

Key Observations :

Biological Activity

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid, commonly referred to as Boc-amino acid, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a propanoic acid backbone with a tert-butoxycarbonyl (Boc) protecting group on the amino group. The IUPAC name is 3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid. Its molecular formula is , and it has a molecular weight of 327.42 g/mol .

The biological activity of Boc-amino acid can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has demonstrated inhibitory effects on certain gene transcription processes mediated by the Rho/MRTF/SRF pathway, which is crucial in regulating fibrotic responses in tissues .

In Vitro Studies

In vitro studies have shown that Boc-amino acid exhibits significant potency as an inhibitor of Rho-mediated gene transcription. For instance, it has been reported to have an IC50 value of approximately 180 nM in specific assays . Furthermore, the compound demonstrated low cytotoxicity, maintaining cell viability up to concentrations of 100 µM, which indicates its potential as a therapeutic agent with minimal side effects .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the propanoic acid side chain can significantly affect the biological activity of Boc-amino acid. For example, replacing the carboxylic acid with an ethyl ester maintained activity due to hydrolysis by cellular esterases, while neutral amides resulted in loss of activity . This highlights the importance of the carboxylic acid functionality for target engagement.

Case Studies

- Anti-Fibrotic Activity : In a study involving bleomycin-induced dermal fibrosis in mice, Boc-amino acid was shown to reduce connective tissue growth factor (CTGF) gene expression dose-dependently. This suggests its potential application in treating fibrotic diseases .

- Cancer Therapeutics : The compound's ability to inhibit Rho/MRTF/SRF-mediated transcription suggests potential applications in cancer therapy, particularly in cancers characterized by aberrant fibrotic responses or increased cellular proliferation due to Rho signaling .

Summary Table of Biological Activities

| Activity | IC50 (nM) | Cytotoxicity | Target |

|---|---|---|---|

| Rho/MRTF/SRF Inhibition | 180 | < 5% at 100 µM | Gene Transcription |

| Anti-fibrotic | N/A | N/A | CTGF Expression |

| Cancer Cell Proliferation Inhibition | N/A | N/A | Rho Signaling Pathway |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via multi-step reactions, typically starting with the protection of the amino group using tert-butoxycarbonyl (Boc) reagents. For example, a Pd/C-catalyzed hydrogenation step is used to reduce nitrile intermediates to amines, followed by Boc protection . Reaction conditions such as solvent polarity (e.g., THF vs. DMF), temperature (0–25°C), and catalyst loading (e.g., 10% Pd/C) significantly impact yield and purity. Optimization of these parameters is critical for achieving >80% purity in intermediates .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., 220–254 nm) is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features, such as the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and the carboxylic acid moiety (δ ~12 ppm). Mass spectrometry (ESI-MS or HRMS) validates molecular weight .

Q. What are the recommended storage conditions to maintain stability?

- Methodology : Store at –20°C in inert, moisture-free environments (e.g., under argon) to prevent Boc group hydrolysis. Lyophilization is advised for long-term storage of derivatives. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) can identify decomposition pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity in enzyme inhibition studies?

- Methodology : Replace the Boc group with trifluoroacetyl (Tfa) or other protecting groups to study steric/electronic effects on binding. For example, Tfa-modified analogs show altered inhibitory potency against viral proteases (e.g., West Nile NS2B-NS3), assessed via fluorescence-based enzymatic assays . Computational docking (e.g., AutoDock Vina) can predict binding modes, correlating with experimental IC₅₀ values .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodology : Discrepancies often arise from incomplete Boc protection or side reactions (e.g., over-reduction of intermediates). Systematic analysis of reaction parameters (e.g., stoichiometry, solvent drying) and real-time monitoring via TLC or in situ IR spectroscopy can identify bottlenecks. For example, excess Boc anhydride (1.5 equiv) improves amine protection efficiency .

Q. What strategies are effective for optimizing regioselectivity in derivatization reactions (e.g., olefination)?

- Methodology : Acidic conditions (e.g., HOAc or TFA) promote ortho-functionalization by stabilizing Pd(II) intermediates in catalytic cycles. For example, palladium-catalyzed olefination of benzylamine derivatives achieves >90% regioselectivity for ortho-substituted products, which are precursors to propanoic acid derivatives .

Q. How can computational chemistry guide the design of analogs with enhanced pharmacokinetic properties?

- Methodology : Use QSAR models to predict logP and solubility. For instance, replacing the tert-butyl group with smaller substituents (e.g., methyl) reduces hydrophobicity, improving aqueous solubility. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability, informing structural tweaks for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.